molecular formula C25H48N8O10 B12085843 Tuftsin acetate salt

Tuftsin acetate salt

Cat. No.: B12085843
M. Wt: 620.7 g/mol
InChI Key: YIIURIAYCWLLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tuftsin acetate salt is a synthetic derivative of tuftsin, a natural tetrapeptide composed of threonine, lysine, proline, and arginine. Tuftsin is known for its immunostimulatory properties, particularly in enhancing the phagocytic activity of macrophages and neutrophils . The acetate salt form is often used to increase the stability and solubility of the peptide for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tuftsin acetate salt can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s amine group.

    Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and acetylation to form the acetate salt.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .

Chemical Reactions Analysis

Types of Reactions: Tuftsin acetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Tuftsin acetate salt exerts its effects primarily through its interaction with phagocytic cells. The peptide binds to specific receptors on the surface of macrophages and neutrophils, enhancing their phagocytic activity. This leads to increased uptake and destruction of pathogens and tumor cells . In the context of SARS-CoV-2, tuftsin binds to ACE2 and NRP1 receptors, preventing the virus from entering host cells .

Comparison with Similar Compounds

    Thr-Lys-Pro-Pro-Arg: An analog of tuftsin that inhibits its activity.

    Rifampicin-bearing liposomes: Used in combination with tuftsin for enhanced treatment of tuberculosis.

    Amphotericin B-bearing liposomes: Used with tuftsin for treating aspergillosis.

Uniqueness: Tuftsin acetate salt is unique due to its specific immunostimulatory properties and ability to enhance phagocytic activity. Its role in targeting specific receptors like ACE2 and NRP1 also sets it apart from other peptides .

Properties

IUPAC Name

acetic acid;2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIURIAYCWLLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N8O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.